2-(4-benzylpiperazin-1-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
Description
2-(4-BENZYLPIPERAZIN-1-YL)-N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a thiophene moiety
Properties
Molecular Formula |
C23H28N4OS |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide |
InChI |
InChI=1S/C23H28N4OS/c24-15-20-19-9-5-2-6-10-21(19)29-23(20)25-22(28)17-27-13-11-26(12-14-27)16-18-7-3-1-4-8-18/h1,3-4,7-8H,2,5-6,9-14,16-17H2,(H,25,28) |
InChI Key |
QKVSAIRVTZPIGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions may include the use of various solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the benzyl group can be modified.
Cyclization: The thiophene moiety allows for cyclization reactions under specific conditions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-BENZYLPIPERAZIN-1-YL)-N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction . This inhibition is facilitated by the compound’s unique structure, which allows it to form stable interactions with the enzyme’s active site.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(4-BENZYLPIPERAZIN-1-YL)-N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}ACETAMIDE stands out due to its unique combination of a piperazine ring, benzyl group, and thiophene moiety. Similar compounds include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Studied for its anticonvulsant activity.
2-(4-benzylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Noted for its antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
